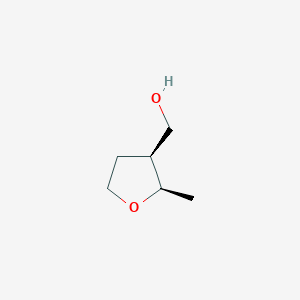
cis-(2-Methyltetrahydrofuran-3-yl)methanol
Übersicht
Beschreibung
“Cis-(2-Methyltetrahydrofuran-3-yl)methanol” is a chemical compound with the CAS Number 18689-92-4 . It has a molecular weight of 116.16 . The compound appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (2R,3S)-2-methyltetrahydrofuran-3-yl)methanol . The InChI code is 1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 .Physical And Chemical Properties Analysis
“Cis-(2-Methyltetrahydrofuran-3-yl)methanol” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 116.16 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Hexahydro-1H-Furo[3,4-c]pyran Derivatives A study by Reddy et al. (2012) demonstrated the use of cis-(2-Methyltetrahydrofuran-3-yl)methanol in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives through Prins cyclization. This process showed high selectivity and good yields, marking a novel approach in organic synthesis (Reddy et al., 2012).
Nuclear Magnetic Resonance Studies Portoghese and Williams (1969) conducted nuclear magnetic resonance (NMR) studies on 3,3-diphenyltetrahydrofuran derivatives. Their research provides valuable insights into the structural and conformational analysis of compounds related to cis-(2-Methyltetrahydrofuran-3-yl)methanol (Portoghese & Williams, 1969).
Catalysis in Oxidative Alkenol Cyclization Research by Dönges et al. (2014) explored the use of cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts in the oxidative cyclization of alkenols. This study highlights the potential of related compounds in catalytic processes, particularly in the formation of tetrahydrofuran derivatives (Dönges et al., 2014).
Reaction with Hydriodic Acid Onuki et al. (1990) investigated the reaction of methanol with hydriodic acid, a process relevant to the CIS Process. This study provides insights into the chemical behavior and potential industrial applications of related methanol derivatives (Onuki et al., 1990).
Photocatalysis and Semiconductor Studies Yanagida et al. (1986) conducted a study on semiconductor photocatalysis, particularly focusing on the cis-trans photoisomerization of simple alkenes. This research is significant for understanding the photochemical behaviors of compounds like cis-(2-Methyltetrahydrofuran-3-yl)methanol (Yanagida et al., 1986).
Methanol Carbonylation Catalyst Baker et al. (1995) explored the use of cis-[RhI(CO)(Ph2PCH2P(S)Ph2)] as a catalyst in methanol carbonylation. Their findings contribute to the understanding of catalytic processes involving methanol and its derivatives (Baker et al., 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2R,3S)-2-methyloxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNAFSAZMLNHH-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-(2-Methyltetrahydrofuran-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



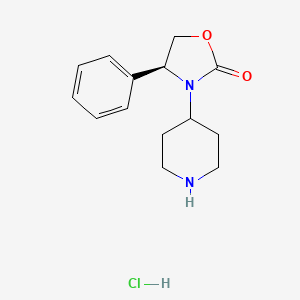

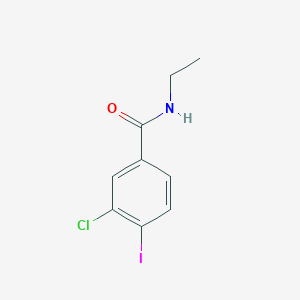
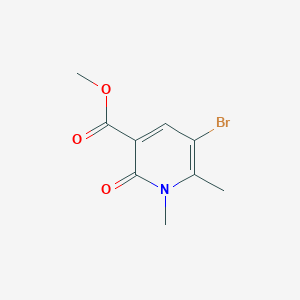

![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)
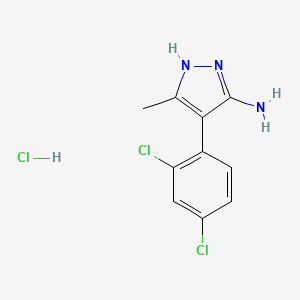
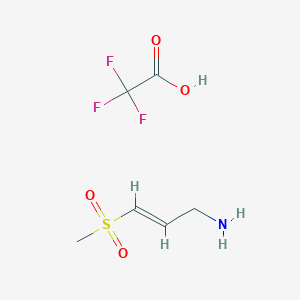
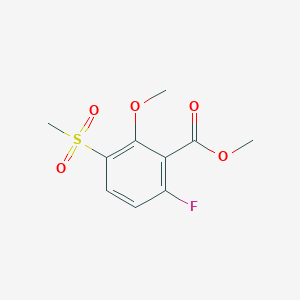
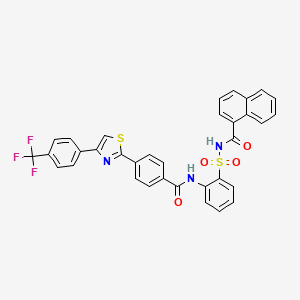
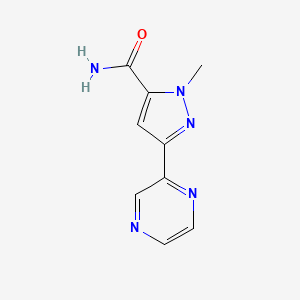
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)